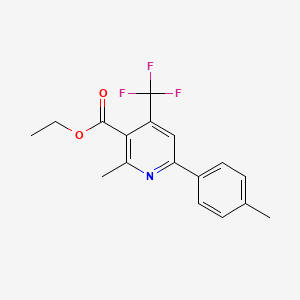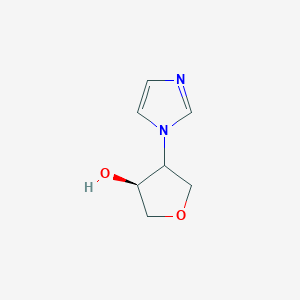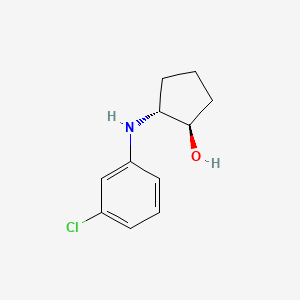
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of an ethyl ester group, a methyl group, a p-tolyl group, and a trifluoromethyl group attached to a nicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinic Acid Core: The synthesis begins with the preparation of the nicotinic acid core through a series of reactions involving pyridine derivatives.
Introduction of Substituents: The methyl, p-tolyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the substituents.
Esterification: The final step involves the esterification of the nicotinic acid core with ethanol to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
相似化合物的比较
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate can be compared with other nicotinates and trifluoromethylated compounds:
Similar Compounds: Ethyl nicotinate, Methyl 4-(trifluoromethyl)nicotinate, and 2-Methyl-6-(p-tolyl)nicotinate.
Uniqueness: The presence of both the trifluoromethyl group and the p-tolyl group in the same molecule makes it unique, offering distinct chemical and biological properties.
属性
分子式 |
C17H16F3NO2 |
|---|---|
分子量 |
323.31 g/mol |
IUPAC 名称 |
ethyl 2-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C17H16F3NO2/c1-4-23-16(22)15-11(3)21-14(9-13(15)17(18,19)20)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
InChI 键 |
BLDGJJIJKRGJDD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13367229.png)
![1,3-Bis[(2-hydroxyethyl)thio]butane](/img/structure/B13367234.png)
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367238.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367240.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367243.png)


![2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367248.png)
![3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367252.png)
![6-[(4-Bromophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367266.png)
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367269.png)
![2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367270.png)
![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367283.png)
